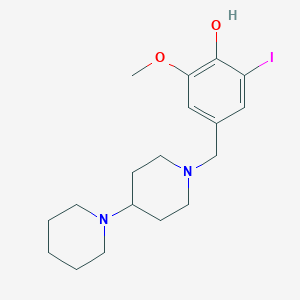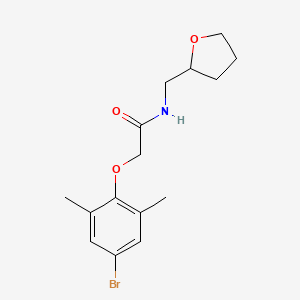![molecular formula C16H12BrFN2O2 B5022737 1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5022737.png)
1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione is a chemical compound that is commonly referred to as BFA. It is a pyrrolidinedione derivative that has been synthesized for various scientific research applications. BFA has been found to exhibit potent biological activities, making it a valuable tool for studying different biochemical and physiological processes.
Mecanismo De Acción
BFA inhibits the function of ARF by binding to its guanine nucleotide exchange factor (GEF) and preventing the exchange of GDP for GTP. This results in the inhibition of vesicular trafficking and membrane fusion. BFA also inhibits the activity of DPP-IV by binding to its active site and preventing the cleavage of dipeptides from the N-terminus of proteins.
Biochemical and Physiological Effects:
BFA has been found to have various biochemical and physiological effects. For example, BFA has been found to inhibit the secretion of insulin from pancreatic beta cells by inhibiting the function of ARF. BFA has also been found to inhibit the migration and invasion of cancer cells by inhibiting the activity of DPP-IV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BFA has several advantages for lab experiments. It is a potent inhibitor of ARF and DPP-IV, making it a valuable tool for studying these proteins. BFA is also relatively easy to synthesize, allowing for large-scale production. However, BFA has some limitations. It is not selective for ARF or DPP-IV and can inhibit other proteins and enzymes. BFA also has a short half-life, which can limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for research on BFA. One area of research could be to develop more selective inhibitors of ARF and DPP-IV that do not have the limitations of BFA. Another area of research could be to study the effects of BFA on other proteins and enzymes to identify new biological pathways and targets. Additionally, BFA could be used in combination with other compounds to study synergistic effects on different biological processes.
Métodos De Síntesis
The synthesis of BFA involves several steps. First, 4-bromobenzaldehyde is reacted with malonic acid in the presence of ammonium acetate to form 4-bromo-2-oxo-2H-chromene-3-carboxylic acid. This compound is then reacted with 4-fluoroaniline in the presence of triethylamine to form 4-(4-fluorophenylamino)-2-oxo-2H-chromene-3-carboxylic acid. Finally, the pyrrolidinedione ring is formed by reacting this compound with phthalic anhydride in the presence of acetic anhydride and sulfuric acid.
Aplicaciones Científicas De Investigación
BFA has been used extensively in scientific research due to its ability to inhibit certain enzymes and proteins. For example, BFA has been found to inhibit the function of ADP-ribosylation factor (ARF), a protein that is involved in vesicular trafficking and membrane fusion. BFA has also been found to inhibit the activity of certain enzymes, such as dipeptidyl peptidase IV (DPP-IV), which is involved in glucose metabolism.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-3-(4-fluoroanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrFN2O2/c17-10-1-7-13(8-2-10)20-15(21)9-14(16(20)22)19-12-5-3-11(18)4-6-12/h1-8,14,19H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYCPYKXUWEQNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(4-bromophenyl)-1H-pyrazol-3-yl]-5-methylphenol](/img/structure/B5022660.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-chlorobenzamide](/img/structure/B5022664.png)
![N-{4-[(3-chloro-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5022667.png)

![N,N-diethyl-N'-methyl-N'-[4-(methylthio)benzyl]-1,2-ethanediamine](/img/structure/B5022681.png)
![N-[4-(aminocarbonyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B5022688.png)

![4-(2-{5-[(4-chlorophenyl)thio]-2-furyl}-1-cyanovinyl)benzoic acid](/img/structure/B5022700.png)
![N-({[4-(1,3-benzothiazol-2-yl)benzyl]amino}carbonothioyl)-2-(4-chlorophenyl)acetamide](/img/structure/B5022707.png)
![4-fluoro-N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]benzamide](/img/structure/B5022711.png)
![N-[1-[(ethylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5022717.png)
![N-[2-(4-ethylphenoxy)ethyl]-2-furamide](/img/structure/B5022758.png)
![N-(2-ethoxyphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5022768.png)